![molecular formula C48H33NS3 B2452987 Tris[4'-(2-thienyl)-4-biphenylyl]amine CAS No. 1092356-36-9](/img/structure/B2452987.png)

Tris[4'-(2-thienyl)-4-biphenylyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

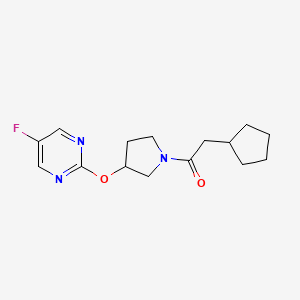

Tris[4’-(2-thienyl)-4-biphenylyl]amine is an isotropic organic semiconductor used in Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs) . It is soluble in a variety of organic solvents and can be used for the fabrication of heterojunction solar cells . It is also used in the synthesis of thiophene-based and carbazole-based conjugated microporous polymers .

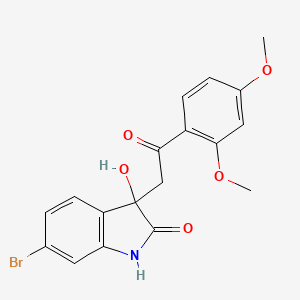

Molecular Structure Analysis

The molecular formula of Tris[4’-(2-thienyl)-4-biphenylyl]amine is C48H33NS3, and its molecular weight is 719.98 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Tris[4’-(2-thienyl)-4-biphenylyl]amine is a solid at 20°C . It appears as a white to yellow to green powder or crystal . The melting point is 272°C .Wissenschaftliche Forschungsanwendungen

1. Photoinitiators in Polymerization Processes

Tris[4'-(2-thienyl)-4-biphenylyl]amine derivatives have been developed as efficient photoinitiators for radical and cationic polymerizations. They demonstrate significant photoinitiating abilities under near-UV and visible light-emitting diodes (LEDs), outperforming traditional commercial photoinitiators in polymerization efficiencies and overcoming oxygen inhibition. Their use in the polymerization of epoxides and (meth)acrylates showcases their potential in materials science and industrial applications (Zhang et al., 2015).

2. Iodine Adsorption and Environmental Applications

Poly{tris[4-(2-thienyl)phenyl]amine} and its derivatives demonstrate remarkable efficiency in iodine capture. Their structural properties, such as high porosity and extended π-conjugation, make them ideal for environmental applications, particularly in addressing iodine-related environmental issues (Geng et al., 2018).

3. Hole Transport and Electronic Applications

Tris[4-(2-thienyl)phenyl]amine exhibits photo- and electro-active properties, making it a suitable material for developing amorphous molecular materials. Its ability to form an amorphous glass and exhibit polymorphism, along with significant hole drift mobility, positions it as a promising candidate for electronic and photoelectronic devices (Sam et al., 1997).

4. Electrochromic Devices

Tris[4-(2-thienyl)phenyl]amine-based polymers are used in electrochromic devices. These polymers display high optical contrast and rapid response times, indicating their potential in developing advanced electrochromic materials and devices (Cheng et al., 2012).

5. Organic/Inorganic Hybrid Interfaces

The combination of poly(tris(4-(2-Thienyl)phenyl)amine) with amorphous CdS nanoparticles creates organic/inorganic interfaces with promising photoelectrochemical properties. This assembly suggests potential applications in solar energy conversion and photocatalytic processes (Kasem et al., 2016).

Wirkmechanismus

Target of Action

Tris[4’-(2-thienyl)-4-biphenylyl]amine is primarily used in the field of material science, particularly in the development of electronic materials . It serves as a key component in the fabrication of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . Its primary targets are therefore the electronic pathways within these devices.

Mode of Action

The compound interacts with its targets by facilitating electron transport. As a hole-transporting material (HTM) in OLEDs and a donor material in OPVs, it plays a crucial role in the movement of charge carriers .

Biochemical Pathways

It contributes to the overall efficiency of these devices by enhancing charge transport .

Pharmacokinetics

Its properties such as purity, molecular weight, and melting point are critical for its function in electronic devices .

Result of Action

The use of Tris[4’-(2-thienyl)-4-biphenylyl]amine in electronic devices results in enhanced performance. In OLEDs, it improves light emission, while in OPVs, it enhances solar energy conversion .

Eigenschaften

IUPAC Name |

4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJEWBEHUGXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)

![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)